molecular formula C8H18O2Si B107161 (1-Ethoxycyclopropoxy)trimethylsilane CAS No. 27374-25-0

(1-Ethoxycyclopropoxy)trimethylsilane

Cat. No. B107161
CAS RN: 27374-25-0
M. Wt: 174.31 g/mol
InChI Key: BZMMRNKDONDVIB-UHFFFAOYSA-N
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Description

“(1-Ethoxycyclopropoxy)trimethylsilane”, also known as ECPS, is a synthetic compound extensively utilized in diverse scientific applications . It is a colorless, volatile liquid with a distinctive sweet odor reminiscent of ether . It is also known by other names such as cyclopropanone ethyl trimethylsilyl acetal, 1-ethoxycyclopropyloxy trimethylsilane, 1-ethoxy-1-trimethylsiloxylcyclopropane, among others .


Synthesis Analysis

The synthesis of the parent and the 2-monoalkyl-substituted compounds involves the reduction of ethyl 3-chloropropionate with sodium–potassium alloy in the presence of chlorotrimethylsilane in ether . A recent modification using ultrasound irradiation is much more convenient and more widely applicable . Other substituted derivatives are prepared by cyclopropanation of alkyl silyl ketene acetals with the Furukawa reagent (diiodomethane/diethylzinc) .


Molecular Structure Analysis

The molecular formula of “(1-Ethoxycyclopropoxy)trimethylsilane” is C8H18O2Si . It has a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 three-membered ring, and 1 aliphatic ether .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-Ethoxycyclopropoxy)trimethylsilane” are not detailed in the search results, it is known to be used in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines . It can also be used as a preparation of 3-metallopropionates; metal homoenolate precursor; γ-hydroxy esters; cyclopentenones; 3-aminopropionates; cyclopropylamine formation; 1-aminocyclopropane carboxylic acids and 1-aminocyclopropanephosphonic acids .


Physical And Chemical Properties Analysis

“(1-Ethoxycyclopropoxy)trimethylsilane” is a colorless liquid with a density of 0.867 g/mL at 25 °C . It has a refractive index of 1.407 at 20°C, 589nm . The boiling point is 50-53 °C/22 mmHg .

Scientific Research Applications

Application in Organic Synthesis

(1-Ethoxycyclopropoxy)trimethylsilane is used in the synthesis of various organic compounds. For example, it is used in the preparation of cyclopropylidineacetic acid ethyl ester, which is employed as a three-carbon component in addition reactions (Yamasaki & Saito, 2012). Additionally, it has been utilized in the synthesis of N-Cyclopropylanilines through a condensation reaction with anilines, offering a straightforward method for producing these compounds (Yoshida et al., 2003).

Use in Polymer and Material Science

This compound plays a significant role in polymer and material science. It has been involved in the formation of cyclopropylamines and the synthesis of polymers with specific properties. For instance, it was used in a method for cyclopropylating amines, leading to the production of mono- and dicyclopropylamines, and even the previously unreported tricyclopropylamine (Gillaspy et al., 1995). Moreover, it has been used in the synthesis of alkoxysilyl-terminated polyisoprenes, demonstrating its versatility in creating functionalized polymers (Derouet et al., 1999).

Electrochemistry and Battery Research

In the field of electrochemistry, particularly concerning lithium-ion batteries, (1-Ethoxycyclopropoxy)trimethylsilane-based compounds have been synthesized and tested as non-aqueous electrolyte solvents. These silane molecules have shown the ability to dissolve most lithium salts, which is crucial for battery performance (Amine et al., 2006). The use of such silane-based electrolytes has demonstrated potential for improved cyclability and long calendar life in batteries.

Safety And Hazards

“(1-Ethoxycyclopropoxy)trimethylsilane” is classified as a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas or outdoors .

properties

IUPAC Name

(1-ethoxycyclopropyl)oxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMMRNKDONDVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370446
Record name (1-Ethoxycyclopropoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxycyclopropoxy)trimethylsilane

CAS RN

27374-25-0
Record name (1-Ethoxycyclopropoxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Ethoxycyclopropoxy)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T Tsuritani, Y Yamamoto, M Kawasaki, T Mase - Synfacts, 2009 - thieme-connect.com
Significance: Described is a synthetic method for the construction of 3, 4-dihydro-2 (1H)-quinolinones via palladium-catalyzed cyclopropane ring expansion from N-(1¢-alkoxy) …
Number of citations: 2 www.thieme-connect.com
W Deng - 2020 - search.proquest.com
In the field of organocatalysis, N-Heterocyclic Carbenes (NHCs) are very powerful tools that allow chemists to perform a variety of complex organic transformations. The nucleophilicity …
Number of citations: 2 search.proquest.com
R Yamasaki, S Saito - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 74592‐36‐2 ] C 7 H 10 O 2 (MW 126.15) InChI = 1S/C7H10O2/c1‐2‐9‐7(8)5‐6‐3‐4‐6/h5H,2‐4H2,1H3 InChIKey = CINXGNHRKLMYRK‐UHFFFAOYSA‐N (reagent used as three‐…
Number of citations: 0 onlinelibrary.wiley.com
CM Poteat, Y Jang, M Jung, JD Johnson… - Angewandte Chemie …, 2020 - Wiley Online Library
Cyclopropanone derivatives have long been considered unsustainable synthetic intermediates because of their extreme strain and kinetic instability. Reported here is the …
Number of citations: 22 onlinelibrary.wiley.com
K Kinoshita, K Asoh, N Furuichi, T Ito, H Kawada… - Bioorganic & medicinal …, 2012 - Elsevier
Anaplastic lymphoma kinase (ALK) receptor tyrosine kinase is considered an attractive therapeutic target for human cancers, especially non-small cell lung cancer (NSCLC). Our …
Number of citations: 183 www.sciencedirect.com
BQ Cheng, SX Zhang, YY Cui, XQ Chu, W Rao… - Organic …, 2020 - ACS Publications
The copper(II)-mediated ring opening/alkynylation of cyclopropanol by employing inexpensive and commercially available terminal alkyne is developed. The reactions proceeded …
Number of citations: 27 pubs.acs.org
X Jin, W Xu, J Yang, J Lu, Y Fu, L Xie, Q Zhu, W Dong - Tetrahedron letters, 2015 - Elsevier
A general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione that involves cyclization of the related acrylates and diethyl acetonedicarboxylate, followed by …
Number of citations: 5 www.sciencedirect.com
T Kobayakawa, T Narumi, H Tamamura - Organic letters, 2015 - ACS Publications
Highly diastereoselective synthesis of (Z)-chloroalkene dipeptide isosteres has been achieved by 1,4-asymmetric induction in the organocuprate-mediated allylic alkylation adjacent to …
Number of citations: 24 pubs.acs.org
CM Poteat, Y Jang, M Jung, JD Johnson, RG Williams… - 2019 - chemrxiv.org
Cyclopropanone derivatives have long been considered unsustainable synthetic intermediates due to their extreme strain and kinetic instability. Herein, we report the enantioselective …
Number of citations: 5 chemrxiv.org
X Cheng, Q Yin, YX Jiang, LF Jiang… - Angewandte Chemie …, 2023 - Wiley Online Library
Organic nitrates are broadly applied as pharmaceuticals (acting as efficient nitric oxide donor), energetic materials, building blocks in organic synthesis, etc. However, practical and …
Number of citations: 1 onlinelibrary.wiley.com

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